(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO7/c1-29-7-5-26(6-8-30-2)12-19-20(27)4-3-18-22(28)21(33-24(18)19)11-15-9-17(25)10-16-13-31-14-32-23(15)16/h3-4,9-11,27H,5-8,12-14H2,1-2H3/b21-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZFKFPCSUISP-NHDPSOOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's structure features a benzofuran core with a hydroxyl group and a chloro-substituted benzo[d][1,3]dioxin moiety. The presence of the bis(2-methoxyethyl)amino group suggests potential interactions with biological systems, possibly enhancing solubility and bioavailability.
Anti-Cancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation in solid tumor models. For instance, studies have demonstrated that it affects the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression and inflammation .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10 | Modulation of IL-6 and TNF-α release |
Anti-Inflammatory Activity
The compound has also shown promise in reducing inflammation. In vitro studies indicate that it can downregulate the expression of inflammatory markers, which may be beneficial in treating conditions characterized by chronic inflammation. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses .
Case Study: Inflammatory Response Modulation
A study conducted on macrophage cells treated with the compound revealed a significant decrease in the secretion of pro-inflammatory cytokines. This suggests its potential use in managing inflammatory diseases.
Antimicrobial Activity
While the primary focus has been on its anti-cancer and anti-inflammatory properties, some studies have explored its antimicrobial effects. Preliminary findings indicate moderate activity against specific bacterial strains, although further research is needed to elucidate its efficacy and mechanism .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural complexity necessitates comparison with analogues sharing core benzofuran or benzodioxin frameworks. Key comparisons include:
Compound A : (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one (CAS: 900275-73-2)
- Structural Difference : The methylidene group at the 2-position is substituted with a 2-chlorophenyl ring instead of the 6-chloro-4H-benzo[d][1,3]dioxin-8-yl group.
- Bioactivity: Chlorophenyl-substituted analogues like Compound A are often explored for kinase inhibition, whereas benzodioxin-containing derivatives may exhibit distinct receptor-binding profiles due to extended π-conjugation .
Compound B : (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
- Structural Difference: A chromeno-benzodioxocin hybrid with dihydroxyphenyl and hydroxyl groups, lacking the methoxyethylamino and benzofuran motifs.
- Implications: Solubility: Compound B’s polyphenolic structure confers higher aqueous solubility compared to the target compound’s methoxyethyl groups, which balance hydrophilicity and lipophilicity.
Preparation Methods
Disconnection of Key Fragments
Convergent vs. Linear Synthesis
Convergent strategy (Preferred):
- Separate synthesis of benzofuran and benzo[d]dioxin fragments
- Late-stage Horner-Wadsworth-Emmons coupling for methylene bridge formation
- Final functionalization of the aminomethyl group
Linear strategy :
- Early introduction of chloro-benzo[d]dioxin via Ullmann coupling
- Sequential benzannulation and functionalization
Detailed Synthetic Protocols
Synthesis of 6-Hydroxybenzofuran-3(2H)-one Core
Method A: Copper-Catalyzed Cyclization (Yield: 68–82%)
Method B: Palladium-Mediated C–O Bond Formation (Yield: 74–89%)
Pd(OAc)₂ (5 mol%)
Xantphos (10 mol%)
Cs₂CO₃, Toluene, 100°C
Advantage: Tolerates electron-withdrawing groups on aromatic ring
Introduction of Bis(2-Methoxyethyl)Aminomethyl Group
Mannich Reaction Optimization
| Condition | Result |
|---|---|
| HCHO:Amine Ratio | 1:2 → Complete conversion in 4 hr |
| Solvent | EtOH/H₂O (4:1) |
| Temperature | 60°C |
| Catalysis | Sc(OTf)₃ (0.5 equiv) |
Side Reaction: Over-alkylation minimized by slow amine addition
Protection-Deprotection Strategy
Construction of Chloro-Benzo[d]Dioxin Moiety
Stepwise Synthesis from Resorcinol
1. Acetonide Protection:
Resorcinol + 2,2-Dimethoxypropane → 93%
2. Directed Chlorination:
n-BuLi, ClSiMe₃, −78°C → 86%
3. Oxidative Demethylation:
CAN, MeCN/H₂O → 78%
Alternative Route via Friedel-Crafts Acylation
| Component | Role |
|---|---|
| AlCl₃ | Lewis Acid Catalyst |
| Chloroacetyl Chloride | Electrophile |
| Toluene | Solvent (Reflux, 8 hr) |
Limitation: Poor regioselectivity with electron-rich arenes
Critical Analysis of Coupling Methodologies
Methylene Bridge Formation
Wittig Reaction vs. Aldol Condensation
| Parameter | Wittig | Aldol |
|---|---|---|
| Yield | 62–75% | 38–55% |
| Stereoselectivity | Z:E = 9:1 | Z:E = 3:1 |
| Temperature | 0°C → RT | −78°C → RT |
| Reagent | Ph₃P=CH-C6H3ClO2 | LDA/Enolate |
Horner-Wadsworth-Emmons Improvement
Purification Challenges and Solutions
| Impurity Type | Removal Method | Efficiency |
|---|---|---|
| Diastereomers | Chiral HPLC (Chiralpak IC) | >99% ee |
| Oligomeric Byproducts | Size-Exclusion Chromatography | 92% |
| Metal Residues | Chelex-100 Chelation | <5 ppm |
Scale-Up Considerations and Process Chemistry
Cost Analysis of Key Steps
Green Chemistry Metrics
| Metric | Batch Process | Improved Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 42 |
| E-Factor | 35 | 18 |
| Solvent Recovery | 68% | 92% |
Q & A
Q. What are the key synthetic strategies for preparing (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one?
- Methodological Answer : The synthesis involves multi-step reactions, including [3,3]-sigmatropic rearrangements and aromatization strategies. For example, benzofuran derivatives are often synthesized via base-mediated coupling (e.g., NaH in THF) to stabilize intermediates like 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol . Protecting groups (e.g., benzyl ethers) are critical for hydroxyl group stability during synthesis. Purification typically employs column chromatography with gradients of ethyl acetate/hexane.
Q. How can the stereochemistry of the (Z)-configured methylene group be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For instance, studies on analogous (Z)-configured benzofuro-oxazinones used single-crystal X-ray diffraction to confirm bond angles and spatial arrangement . Alternatively, NOESY NMR can detect spatial proximity between protons on the methylene group and adjacent substituents, supporting the (Z) configuration .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for carbinolamine protons and aromatic systems. For example, hydroxyl protons appear as broad singlets (~δ 10-12 ppm) .
- IR Spectroscopy : Confirm hydroxy (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of methoxyethyl groups) .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?
- Methodological Answer : Tools like Discovery Studio enable molecular dynamics simulations to predict transition states and intermediates. For example, modeling benzofuran derivatives with DS software revealed energy barriers for [3,3]-sigmatropic rearrangements, guiding solvent selection (e.g., THF vs. DMF) and temperature optimization . DFT calculations (e.g., B3LYP/6-31G*) can also predict regioselectivity in Michael additions involving the benzodioxin moiety .
Q. What experimental design considerations mitigate data contradictions in stability studies?
- Methodological Answer :
- Sample Degradation : Prolonged data collection (e.g., >9 hours) risks organic compound degradation. Implement continuous cooling (4°C) to stabilize hydroxybenzofuran derivatives .
- Batch Variability : Use standardized synthetic protocols (e.g., inert atmosphere, fixed stoichiometry) to minimize variability. Statistical tools like ANOVA can identify outliers in yield or purity data .
Q. How do substituents (e.g., bis(2-methoxyethyl)amino) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Donating Effects : The bis(2-methoxyethyl)amino group increases electron density at the benzofuran core, enhancing nucleophilic reactivity. Cyclic voltammetry (CV) can quantify redox potentials (e.g., E₁/₂ shifts by ~0.2 V compared to unsubstituted analogs) .
- Steric Effects : Molecular docking simulations show that bulky substituents hinder π-π stacking in supramolecular assemblies, affecting crystallization efficiency .
Critical Analysis of Contradictions
- Stability vs. Reactivity : While the hydroxy group is essential for biological activity, its presence increases susceptibility to oxidation. Conflicting reports on stability may arise from differences in storage conditions (e.g., argon vs. ambient atmosphere) .
- Stereochemical Assignments : Discrepancies in NOESY vs. X-ray data for (Z)-isomers highlight the need for orthogonal validation methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
